4-Oxatricyclo[3.2.1.02,7]octan-3-one
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Overview
Description
4-Oxatricyclo[3.2.1.02,7]octan-3-one is a chemical compound with the molecular formula C7H8O2. It is characterized by a tricyclic structure that includes an oxygen atom, making it a unique and interesting compound for various chemical studies .
Preparation Methods
The synthesis of 4-Oxatricyclo[3.2.1.02,7]octan-3-one can be achieved through several synthetic routes. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Industrial production methods typically involve similar catalytic processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Oxatricyclo[3.2.1.02,7]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace the oxygen atom in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Oxatricyclo[3.2.1.02,7]octan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Oxatricyclo[3.2.1.02,7]octan-3-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
4-Oxatricyclo[3.2.1.02,7]octan-3-one can be compared with other similar tricyclic compounds, such as:
8-Oxabicyclo[3.2.1]octane: This compound has a similar tricyclic structure but lacks the ketone functional group.
11-Oxatricyclo[5.2.1.02,6]undecane: Another tricyclic compound with different ring sizes and functional groups.
The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties .
Properties
CAS No. |
5649-99-0 |
---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-oxatricyclo[3.2.1.02,7]octan-3-one |
InChI |
InChI=1S/C7H8O2/c8-7-6-4-1-3(9-7)2-5(4)6/h3-6H,1-2H2 |
InChI Key |
LQAMGYDMXVYDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3C(=O)O2 |
Origin of Product |
United States |
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